molecular formula C18H17N3OS B4843420 N-(4-ethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

N-(4-ethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

Cat. No. B4843420
M. Wt: 323.4 g/mol
InChI Key: DHQPELRQMCKMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, also known as EPTC, is a commonly used herbicide in agriculture. It belongs to the thiocarbamate family of herbicides and is used to control annual grasses and broadleaf weeds in various crops such as corn, soybeans, and peanuts. EPTC has been widely studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

N-(4-ethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide inhibits the growth of weeds by interfering with their cellular metabolism. It inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. This leads to the accumulation of toxic intermediates and eventually cell death. N-(4-ethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide also disrupts the formation of microtubules, which are essential for cell division and growth.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to have both positive and negative effects on biochemical and physiological processes in plants and soil microorganisms. It can stimulate the growth of some crops by increasing the availability of nutrients in the soil. However, it can also have negative effects on soil microorganisms by reducing their diversity and activity. N-(4-ethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide can also have negative effects on non-target organisms such as birds and mammals.

Advantages and Limitations for Lab Experiments

N-(4-ethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to handle and has a long shelf life. However, N-(4-ethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has some limitations for lab experiments. It can be toxic to some organisms and can interfere with the growth and development of some crops. It is also difficult to control the concentration and exposure time of N-(4-ethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide in lab experiments.

Future Directions

There are several future directions for the study of N-(4-ethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide. One direction is to study the effects of N-(4-ethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide on non-target organisms such as birds and mammals. Another direction is to study the effects of N-(4-ethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide on soil microorganisms in different soil types and under different environmental conditions. Further research is also needed to develop new herbicides with improved efficacy and safety profiles.

Scientific Research Applications

N-(4-ethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been widely used in scientific research for its herbicidal properties. It has been studied for its effects on various crops, weeds, and soil microorganisms. N-(4-ethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to inhibit the growth of annual grasses and broadleaf weeds by interfering with their cellular metabolism. It has also been studied for its effects on soil microorganisms such as bacteria and fungi. N-(4-ethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to have both positive and negative effects on soil microorganisms depending on the concentration and exposure time.

properties

IUPAC Name

N-(4-ethylphenyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-3-13-6-8-15(9-7-13)21-17(22)16-12(2)20-18(23-16)14-5-4-10-19-11-14/h4-11H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQPELRQMCKMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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